molecular formula C13H26O B082856 3-Methyldodecanal CAS No. 10522-20-0

3-Methyldodecanal

Cat. No.: B082856
CAS No.: 10522-20-0
M. Wt: 198.34 g/mol
InChI Key: DMUYDOMEUFYLKM-UHFFFAOYSA-N
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Description

3-Methyldodecanal is an organic compound with the molecular formula C13H26O. It is an aldehyde with a twelve-carbon chain and a methyl group attached to the third carbon atom. This compound is known for its distinctive odor and is used in various applications, including as a fragrance component in perfumes and as a flavoring agent in food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyldodecanal can be synthesized through several methods. One common approach involves the oxidation of 3-methyldodecan-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid . Another method involves the hydroformylation of 1-dodecene, followed by hydrogenation and isomerization to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale hydroformylation processes. This involves the reaction of 1-dodecene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form the aldehyde. The reaction conditions typically include high pressure and temperature to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 3-Methyldodecanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-methyldodecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: It can be reduced to 3-methyldodecan-1-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed:

    Oxidation: 3-Methyldodecanoic acid.

    Reduction: 3-Methyldodecan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyldodecanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyldodecanal varies depending on its application. In biological systems, it acts as a pheromone by binding to specific olfactory receptors in insects, triggering behavioral responses such as attraction or aggregation . The molecular targets and pathways involved include olfactory receptor neurons and signal transduction pathways that lead to the activation of specific behavioral responses.

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyldodecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUYDOMEUFYLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909383
Record name 3-Methyldodecanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10522-20-0
Record name 3-Methyldodecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10522-20-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyldodecanal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyldodecanal
Source EPA DSSTox
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Record name 3-methyldodecanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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